![molecular formula C12H20ClN5O B1402438 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride CAS No. 1361113-75-8](/img/structure/B1402438.png)

1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride

Vue d'ensemble

Description

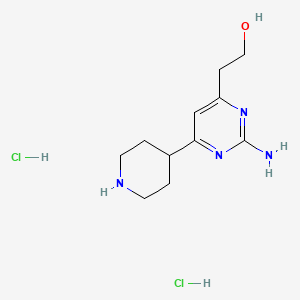

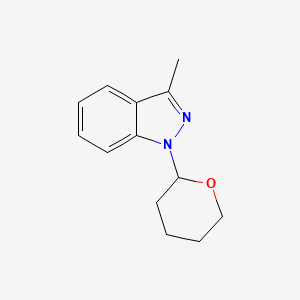

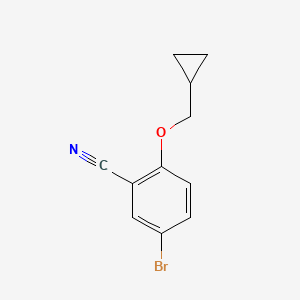

The compound “1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride” is a complex organic molecule. It contains a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a [1,2,4]triazole ring .

Synthesis Analysis

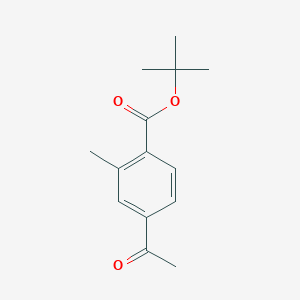

The synthesis of similar compounds involves multiple steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The process also involves the use of chlorobenzene and trifluoroacetic anhydride, heating, and reduced pressure concentration . The final product is obtained after reaction, filtration, washing, and drying .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core . This core is fused with a piperidine ring, and the molecule also contains a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The process also involves the use of chlorobenzene and trifluoroacetic anhydride, heating, and reduced pressure concentration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.60 g/mol . The compound is a white crystal .Applications De Recherche Scientifique

Antibacterial Activity

One of the significant applications of this compound is in the field of antibacterial research. Newly synthesized triazolo[4,3-a]pyrazine derivatives, including our compound of interest, have been tested for their antibacterial activities . These compounds have shown promising results against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .

Synthesis Methodology

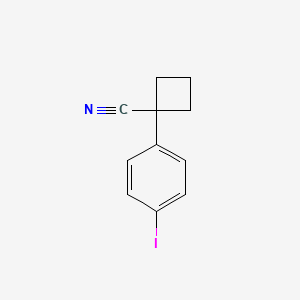

The compound has been the subject of research in the field of synthetic chemistry. A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, a related compound, has been patented . This method could potentially be adapted for the synthesis of our compound of interest.

Medicinal Chemistry

The compound is also relevant to medicinal chemistry. The synthesis method provides an excellent opportunity to use intermediate compounds in a combinatorial protocol for the preparation of compounds relevant to medicinal chemistry .

Pharmaceutical Intermediate

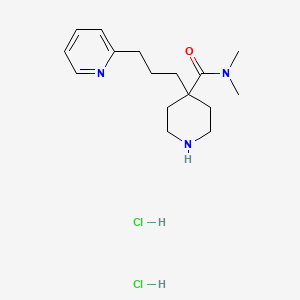

The compound is a pharmaceutical intermediate used to prepare sitagliptin, a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) suppressor, which can improve the human body’s ability to reduce high blood glucose levels .

Industrial Production

The synthesis method of the compound is simple, does not produce a large quantity of byproducts, and is favorable for industrial production . The starting raw materials are readily available, making it a viable option for large-scale production .

Microbiological Recognition

The compound, being a part of the 1,2,4-triazole-containing scaffolds, has potential applications in microbiological recognition . It could potentially be used in the identification of aspergillosis, a fungal infection .

Mécanisme D'action

Target of Action

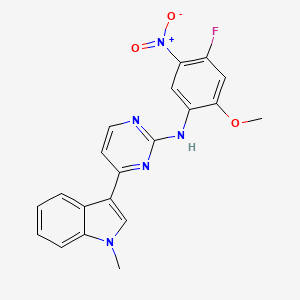

It is known that the compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine platform , which has been identified as a “privileged structure” in medicinal chemistry . Privileged structures are core structures that have been identified to provide potent ligands for numerous receptors .

Mode of Action

It is known that the compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo[4,3-a]pyrazines . These compounds are designed to interact with their targets in a specific way to elicit a therapeutic response .

Biochemical Pathways

Compounds with similar structures have been used as therapeutic agents or their precursors, or as chemical labels to shed light on biochemical mechanisms .

Pharmacokinetics

The compound’s molecular weight is 19324200 , which is within the range considered favorable for oral bioavailability in drug discovery.

Result of Action

Compounds with similar structures have been used in various therapeutic applications, including as antidepressants, antipsychotics, antihistamines, antifungals, anticancer agents, antioxidants, and anti-inflammatories .

Propriétés

IUPAC Name |

1-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-3-10(8-16)12-15-14-11-7-13-4-6-17(11)12;/h10,13H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSVEDDFLKVATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C2=NN=C3N2CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)

![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)

![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)

![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)